silane CAS No. 923014-12-4](/img/structure/B14180491.png)
[5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane is an organic compound that features a furan ring, a conjugated diene system, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Conjugated Diene System: The conjugated diene system can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene.
Attachment of the Trimethylsilyl Group: The final step involves the silylation of the diene-furan compound using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxygenated derivatives.
Reduction: The conjugated diene system can be reduced to form saturated or partially saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Furanones and other oxygenated furans.
Reduction: Saturated or partially saturated dienes.
Substitution: Various substituted furans depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane involves its ability to participate in various chemical reactions due to the presence of the furan ring, conjugated diene system, and trimethylsilyl group. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Furan-2-yl)-3-methylpenta-2,4-dien-1-ylsilane: Unique due to the combination of furan, diene, and silyl groups.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another furan derivative with different functional groups and applications.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bio-based polymers.
Propriétés
Numéro CAS |
923014-12-4 |
|---|---|
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
[5-(furan-2-yl)-3-methylpenta-2,4-dienyl]-trimethylsilane |
InChI |
InChI=1S/C13H20OSi/c1-12(9-11-15(2,3)4)7-8-13-6-5-10-14-13/h5-10H,11H2,1-4H3 |
Clé InChI |
KJGXQTBNJYFMAM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC[Si](C)(C)C)C=CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
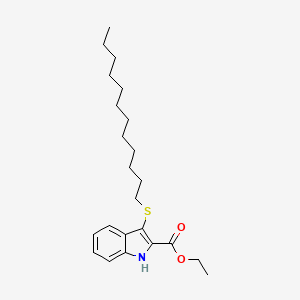
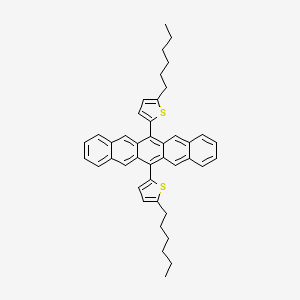
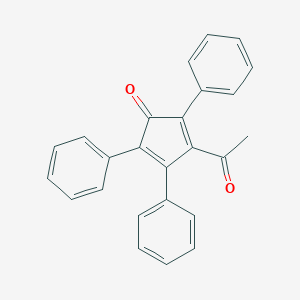
![2,5-Bis[(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B14180454.png)
![4-[6-(4-Methylphenyl)pyrazin-2-yl]morpholine](/img/structure/B14180466.png)
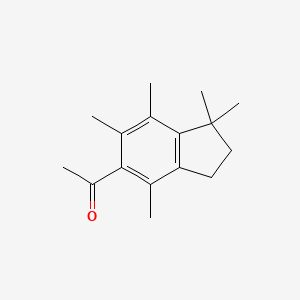

![(1S)-1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B14180481.png)
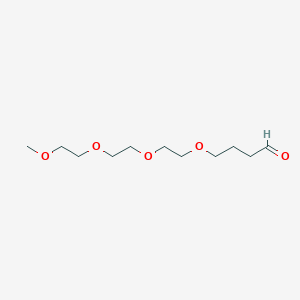
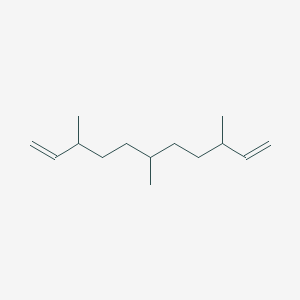
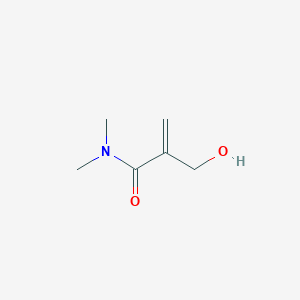
![7-Chloro-3-ethyl-8-fluoro-2,3,3a,4,5,9b-hexahydronaphtho[1,2-b]furan](/img/structure/B14180499.png)

